Thiochroman

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

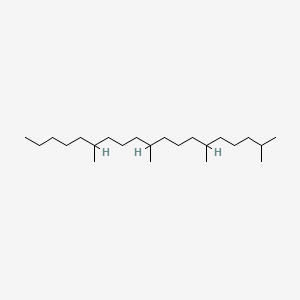

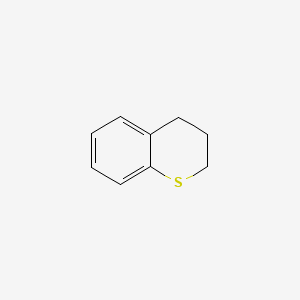

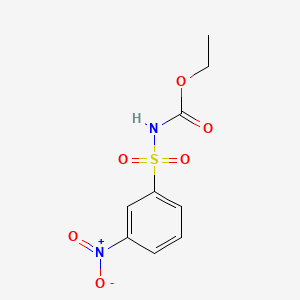

Thiochroman, also known as Thiochroman-4-one, is a heterocyclic compound . It is a thio analog of chromones, where the O-1 atom is replaced with a sulfur atom . This replacement considerably decreases the reactivity of the thiopyrone moiety .

Synthesis Analysis

Classical methods for the synthesis of the thiochromone system involve the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid and cyclization of acrylates obtained from thiophenols and propiolates . An alternative synthesis of 3-formylthiochromone was reported, which involved the reaction of thiochroman-4-one with Vilsmeier–Haack reagent .

Molecular Structure Analysis

The molecular formula of Thiochroman is C9H10S . The relatively low reactivity of thiochromones is associated with the greater aromaticity of the thiopyrone ring .

Chemical Reactions Analysis

Thiochroman-4-one has been used as the starting reactant for the synthesis of a series of pyrazoles and isoxazoles . The introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity .

Physical And Chemical Properties Analysis

Thiochroman-4-one has a molecular weight of 164.22 g/mol . It is a solid substance with a refractive index of n20/D 1.6395 (lit.) . It has a boiling point of 154 °C/12 mmHg (lit.) and a melting point of 28-30 °C (lit.) .

Future Directions

properties

CAS RN |

2054-35-5 |

|---|---|

Product Name |

Thiochroman |

Molecular Formula |

C9H10S |

Molecular Weight |

150.24 g/mol |

IUPAC Name |

3,4-dihydro-2H-thiochromene |

InChI |

InChI=1S/C9H10S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6H,3,5,7H2 |

InChI Key |

WPWNEKFMGCWNPR-UHFFFAOYSA-N |

SMILES |

C1CC2=CC=CC=C2SC1 |

Canonical SMILES |

C1CC2=CC=CC=C2SC1 |

Other CAS RN |

2054-35-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1617979.png)

![(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617984.png)